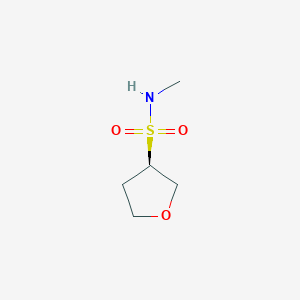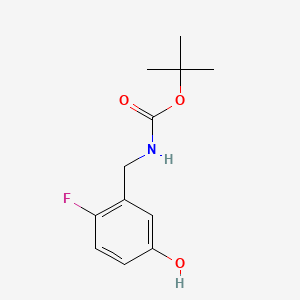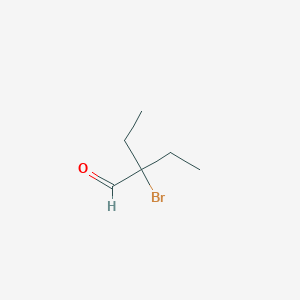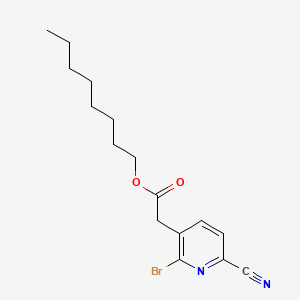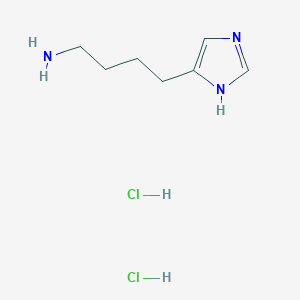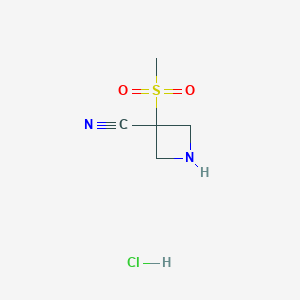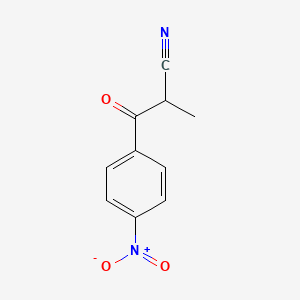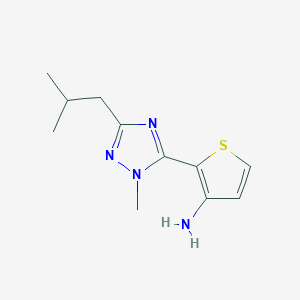
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine is a heterocyclic compound that contains both a triazole and a thiophene ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the triazole ring can impart various pharmacological properties, making it a valuable scaffold in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine typically involves the formation of the triazole ring followed by the introduction of the thiophene moiety. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction can be catalyzed by copper (CuAAC) or ruthenium (RuAAC) catalysts. The thiophene ring can then be introduced through various methods, such as the reaction of a thiophene derivative with the triazole intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the choice of solvents and reagents would be optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under certain conditions to form dihydrotriazoles.
Substitution: Both the triazole and thiophene rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the triazole or thiophene rings .
Wissenschaftliche Forschungsanwendungen
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The thiophene ring can also contribute to the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and have similar biological activities.
Thiophene derivatives: Compounds with a thiophene ring can have similar electronic properties and reactivity.
Uniqueness
2-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiophen-3-amine is unique due to the combination of the triazole and thiophene rings, which can impart a distinct set of biological and chemical properties. This combination can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable scaffold in drug design .
Eigenschaften
Molekularformel |
C11H16N4S |
|---|---|
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
2-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]thiophen-3-amine |
InChI |
InChI=1S/C11H16N4S/c1-7(2)6-9-13-11(15(3)14-9)10-8(12)4-5-16-10/h4-5,7H,6,12H2,1-3H3 |
InChI-Schlüssel |
JEGADFAQZIPFTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NN(C(=N1)C2=C(C=CS2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
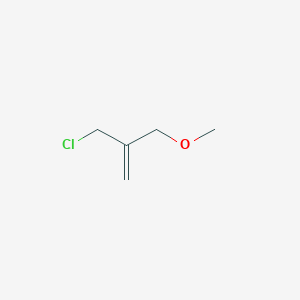
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)
